molecular formula C10H9F3N2O3 B052614 4-Nitro-3-trifluoromethylpropionanilide CAS No. 13312-12-4

4-Nitro-3-trifluoromethylpropionanilide

Cat. No.: B052614
CAS No.: 13312-12-4
M. Wt: 262.18 g/mol
InChI Key: MWERYMJHFYLSOV-UHFFFAOYSA-N
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Description

4-Nitro-3-trifluoromethylpropionanilide is a chemical compound with the molecular formula C10H9F3N2O3 and a molecular weight of 262.1853 g/mol . It is known for its unique structural features, including a nitro group (-NO2) and a trifluoromethyl group (-CF3) attached to an aniline derivative. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Chemical Reactions Analysis

Types of Reactions

4-Nitro-3-trifluoromethylpropionanilide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Reduction: The major product is 4-amino-3-trifluoromethylpropionanilide.

    Substitution: Depending on the nucleophile, various substituted derivatives can be formed.

Scientific Research Applications

4-Nitro-3-trifluoromethylpropionanilide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It serves as a precursor in the synthesis of pharmaceuticals, particularly in the development of anti-cancer and anti-inflammatory drugs.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-Nitro-3-trifluoromethylpropionanilide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. These interactions can lead to the modulation of various biochemical pathways, including enzyme inhibition and receptor binding .

Comparison with Similar Compounds

Similar Compounds

    4-Nitro-3-trifluoromethylaniline: A closely related compound with similar structural features.

    4-Nitro-3-trifluoromethylbenzamide: Another compound with a trifluoromethyl group and a nitro group attached to a benzene ring.

Uniqueness

4-Nitro-3-trifluoromethylpropionanilide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a nitro group and a trifluoromethyl group makes it a valuable intermediate in the synthesis of various bioactive compounds .

Properties

IUPAC Name

N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3N2O3/c1-2-9(16)14-6-3-4-8(15(17)18)7(5-6)10(11,12)13/h3-5H,2H2,1H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWERYMJHFYLSOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC(=C(C=C1)[N+](=O)[O-])C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90157971
Record name 4-Nitro-3-trifluoromethylpropionanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90157971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13312-12-4
Record name 4-Nitro-3-trifluoromethylpropionanilide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013312124
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Nitro-3-trifluoromethylpropionanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90157971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[(4-nitro-3-trifluoromethyl)-phenyl]-propanamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 4-NITRO-3-TRIFLUOROMETHYLPROPIONANILIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0AON24SU7K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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